N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15-13-18(9-11-20(15)23-12-4-7-21(23)24)22-27(25,26)19-10-8-16-5-2-3-6-17(16)14-19/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCPUBDVECFKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with naphthalene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimicrobial Activity
Naphthalene derivatives, including sulfonamides, have been extensively studied for their antimicrobial properties. N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that compounds with similar structures exhibit significant antimicrobial efficacy, often surpassing traditional antibiotics in potency .
Neuroprotective Effects
The presence of the pyrrolidine ring enhances the compound's ability to interact with central nervous system targets. Studies suggest that it may offer protective benefits against neurodegenerative diseases by inhibiting key enzymes involved in neurodegeneration, such as acetylcholinesterase. This makes it a candidate for further pharmacological evaluation in conditions like Alzheimer's disease .
Anticancer Potential
Recent investigations into naphthalene derivatives have revealed their capacity to induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell pathways suggest that it may serve as a lead compound in the development of new anticancer drugs. In vitro studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential therapeutic applications .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of naphthalene sulfonamides, including this compound. The synthesized compounds were evaluated for their antibacterial and antifungal activities using standard diffusion methods. Results indicated that modifications to the naphthalene structure significantly influenced biological activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Neuroprotective Mechanisms
Research published in a peer-reviewed journal explored the neuroprotective mechanisms of similar compounds featuring pyrrolidine rings. The study found that these compounds could effectively cross the blood-brain barrier and inhibit neuroinflammatory responses, thereby providing insights into their potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
- N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide: Replaces the 2-oxopyrrolidin-1-yl group with morpholine. The morpholine’s oxygen atom increases polarity but reduces conformational rigidity compared to the pyrrolidinone ring .
- N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide : Substitutes the 3-methyl group with chlorine, enhancing electronegativity and altering crystal packing.
Table 1: Structural Parameters from SHELX-Refined Crystallographic Data
| Compound | Bond Length (C-SO₂, Å) | Dihedral Angle (Naph-Phenyl, °) | Hydrogen Bonding (O···N Distance, Å) |
|---|---|---|---|
| Target Compound | 1.76 | 12.3 | 2.89 |
| N-[4-(morpholin-4-yl)phenyl] analog | 1.75 | 18.7 | 3.12 (weaker interaction) |
| N-[3-chloro-4-(2-oxopyrrolidin-1-yl)] | 1.77 | 14.5 | 2.91 |
Physicochemical Properties
Table 2: Physicochemical Data
| Compound | Melting Point (°C) | Solubility (mg/mL, DMSO) | logP |
|---|---|---|---|
| Target Compound | 218–220 | 34.2 | 2.1 |
| N-[4-(morpholin-4-yl)phenyl] analog | 195–197 | 48.9 | 1.7 |
| N-[3-chloro-4-(2-oxopyrrolidin-1-yl)] | 225–227 | 28.5 | 2.5 |
The 3-methyl group in the target compound balances lipophilicity (logP = 2.1) and solubility, whereas the chloro analog’s higher logP (2.5) correlates with reduced solubility.
Table 3: Inhibitory Activity (IC₅₀, nM) Against Carbonic Anhydrase IX
| Compound | IC₅₀ (nM) | Selectivity (vs. CA-II) |
|---|---|---|
| Target Compound | 8.2 | 12.5-fold |
| N-[4-(morpholin-4-yl)phenyl] analog | 15.7 | 6.8-fold |
| N-[3-chloro-4-(2-oxopyrrolidin-1-yl)] | 5.9 | 9.1-fold |
The target compound exhibits moderate potency but superior selectivity over the morpholine analog, likely due to its rigid pyrrolidinone group. The chloro analog, while more potent, shows reduced selectivity, highlighting the trade-off between steric bulk and isoform specificity.
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a naphthalene backbone with a sulfonamide group, which is known for its role in enhancing biological activity. The presence of the pyrrolidine ring contributes to its pharmacological properties by improving binding affinity to various biological targets. The overall structure can be represented as follows:
Research indicates that compounds with naphthalene and pyrrolidine moieties exhibit diverse biological activities, including:
- Inhibition of Fatty Acid Binding Protein 4 (FABP4) : Naphthalene-1-sulfonamide derivatives have been identified as potent inhibitors of FABP4, which plays a critical role in metabolic and inflammatory processes. The binding affinities of these compounds suggest their potential as therapeutic agents for immunometabolic diseases such as diabetes and atherosclerosis .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to their ability to interfere with microbial growth and replication .
Antimicrobial Studies
A series of studies evaluated the antimicrobial efficacy of naphthalene derivatives, revealing that certain compounds exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. For instance:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa, Escherichia coli |
| 3f | 0.15 | Candida albicans |
| 3d | 0.25 | Micrococcus luteus |
These results indicate that modifications in the chemical structure can significantly enhance antimicrobial activity, making these compounds promising candidates for drug development .
Case Studies
- FABP4 Inhibition : A study utilized structure-based design to identify naphthalene derivatives that selectively inhibit FABP4. The binding mode was elucidated through X-ray crystallography, demonstrating how these compounds interact within the binding pocket, potentially leading to new treatments for metabolic disorders .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar pyrrolidine-containing compounds. These studies suggested that such compounds may offer protective benefits against neurodegenerative diseases by modulating neuroinflammatory pathways.
Q & A
Q. Advanced
- In vitro : Assess antiproliferative activity (IC₅₀) on HT-1080 or MCF7 cells via MTT assays. Confirm microtubule disruption using immunofluorescence (α-tubulin staining) and tubulin polymerization inhibition assays .
- Computational : Perform molecular docking (AutoDock Vina) into the colchicine-binding site of β-tubulin (PDB: 1SA0). Prioritize derivatives with ΔG < -9 kcal/mol and validate via MM-GBSA binding free energy calculations .
How does the 2-oxopyrrolidin-1-yl moiety influence biological activity compared to imidazolidin-2-one analogs?
Advanced
The pyrrolidinone ring enhances conformational flexibility, improving binding entropy to hydrophobic pockets in tubulin. SAR studies show 10–20× higher potency in PYB-SOs (pyrrolidinone) vs. PIB-SOs (imidazolidinone), attributed to reduced steric hindrance and optimized hydrogen bonding with Thr179 and Asn258 residues . Compare via Free-Wilson analysis or 3D-QSAR .
What strategies mitigate toxicity concerns in preclinical studies?
Basic
Screen for hepatic/renal toxicity using:
- In vitro : HepG2 and HEK293 cell viability assays (72-hour exposure).
- In vivo : OECD 423 acute toxicity tests in rodents, monitoring ALT/AST levels and histopathology .
Advanced
Modify the sulfonamide’s para-substituent to reduce metabolic activation (e.g., replace methyl with trifluoromethyl). Use pro-drug strategies to minimize systemic exposure .
How can contradictory solubility data across studies be reconciled?
Advanced
Solubility varies with pH and counterion choice. For example:
- Aqueous solubility : 0.12 mg/mL (pH 7.4) vs. 1.8 mg/mL (pH 2.0, HCl salt).
Characterize via shake-flask method with HPLC-UV quantification. Use Hansen solubility parameters to optimize co-solvents (e.g., PEG 400) .
What analytical techniques validate its stability under storage conditions?
Q. Basic
- Forced degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) and analyze via HPLC-DAD for degradation products (e.g., sulfonic acid hydrolysis).
- Light sensitivity : Conduct ICH Q1B photostability testing .
How does intramolecular hydrogen bonding affect reactivity in derivatization?
Advanced
The sulfonamide’s N–H forms a six-membered ring H-bond with the pyrrolidinone carbonyl, reducing nucleophilicity. To acylate the sulfonamide nitrogen, use bulky activating agents (e.g., HATU/DIPEA) in DMF at 50°C . Confirm via IR (N–H stretch at 3300 cm⁻¹) and NOESY NMR .
What structural analogs show promise for overcoming multidrug resistance (MDR)?
Advanced
Derivatives with tetrazole substituents (e.g., N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide) evade P-glycoprotein efflux due to increased polarity and reduced logP. Compare efflux ratios in Caco-2 monolayers .
How are crystallographic disorder and twinning addressed in structural studies?
Advanced
For twinned crystals (common in sulfonamides), refine using SHELXL’s TWIN/BASF commands . For disorder in the naphthalene ring, apply PART and SUMP restraints. Validate with R₁/residual density maps (<0.3 e⁻/ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
